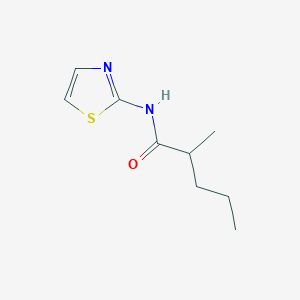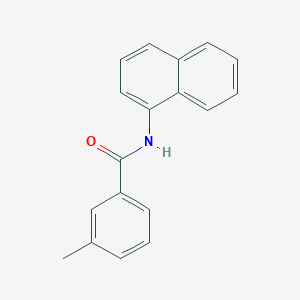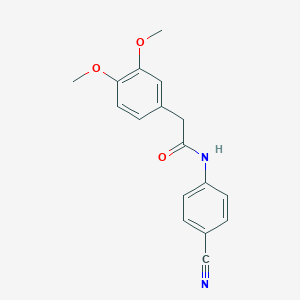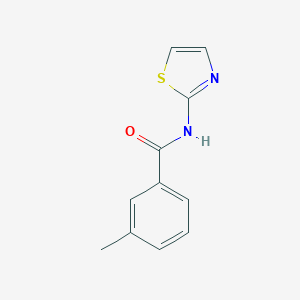
N-cyclopropyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-methylbenzamide, also known as CP-47,497, is a synthetic cannabinoid that has been studied for its potential use in scientific research. It is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2, and has been shown to have effects similar to those of THC, the main psychoactive component of marijuana.
Scientific Research Applications
N-cyclopropyl-3-methylbenzamide has been studied for its potential use in scientific research, particularly in the field of cannabinoid pharmacology. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation, appetite regulation, and memory formation. This compound has also been used to study the effects of cannabinoids on cancer cells, as well as their potential as therapeutic agents for neurological disorders such as epilepsy and multiple sclerosis.
Mechanism of Action
N-cyclopropyl-3-methylbenzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, such as pain relief, appetite stimulation, and changes in mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, many of which are similar to those of THC. These include increased appetite, decreased pain perception, and alterations in mood and cognition. This compound has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-3-methylbenzamide in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, this compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its potency and psychoactive effects may make it unsuitable for certain types of experiments.
Future Directions
There are many potential future directions for research on N-cyclopropyl-3-methylbenzamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents for neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of this compound, and to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids, both in terms of their potential therapeutic benefits and their potential risks.
Synthesis Methods
The synthesis of N-cyclopropyl-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylmagnesium bromide, followed by the addition of ammonia. The resulting product is then purified and isolated through column chromatography. This method has been optimized to produce high yields of this compound with high purity.
properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-cyclopropyl-3-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)11(13)12-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
InChI Key |
IKWAFPZZUUASMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2CC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)

methanone](/img/structure/B270740.png)


![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

